Ethanone, 1-(2-ethyl-1,3-dimethyl-2-cyclopenten-1-yl)-(9CI)
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Overview
Description
Ethanone, 1-(2-ethyl-1,3-dimethyl-2-cyclopenten-1-yl)-(9CI) is a complex organic compound with a unique structure. This compound is characterized by the presence of an ethanone group attached to a cyclopentene ring, which is further substituted with ethyl and dimethyl groups. The specific arrangement of these groups imparts distinct chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-ethyl-1,3-dimethyl-2-cyclopenten-1-yl)-(9CI) typically involves multi-step organic reactions. One common method might include the cyclization of a suitable precursor followed by the introduction of the ethanone group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, along with controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the synthesis process. Purification steps such as distillation or chromatography would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2-ethyl-1,3-dimethyl-2-cyclopenten-1-yl)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary based on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for Ethanone, 1-(2-ethyl-1,3-dimethyl-2-cyclopenten-1-yl)-(9CI) would depend on its specific interactions with molecular targets. Typically, the compound might interact with enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(2-methyl-1,3-dimethyl-2-cyclopenten-1-yl)-(9CI)
- Ethanone, 1-(2-ethyl-1,3-dimethyl-2-cyclohexen-1-yl)-(9CI)
Uniqueness
Ethanone, 1-(2-ethyl-1,3-dimethyl-2-cyclopenten-1-yl)-(9CI) is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
591759-69-2 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(2-ethyl-1,3-dimethylcyclopent-2-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-5-10-8(2)6-7-11(10,4)9(3)12/h5-7H2,1-4H3 |
InChI Key |
NVARHWHQJWQHDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(CCC1(C)C(=O)C)C |
Origin of Product |
United States |
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